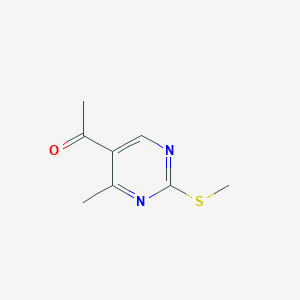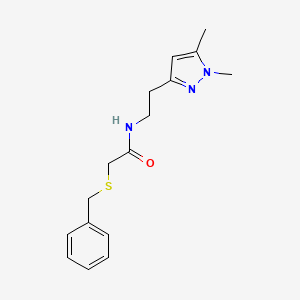![molecular formula C19H22N2O2 B2746013 {1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol CAS No. 853752-75-7](/img/structure/B2746013.png)
{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic profile of benzimidazole derivatives can vary widely depending on the specific structure of the compound .
Result of Action
Benzimidazole derivatives have been reported to have a variety of effects, including antimicrobial, anticancer, and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .
Advantages and Limitations for Lab Experiments
One of the significant advantages of using {1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol in lab experiments is its potential therapeutic applications. This compound has shown promising results in inhibiting cancer cell proliferation and inducing cell death. In addition, this compound has also been reported to have anti-inflammatory, antioxidant, and antimicrobial activities. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on {1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol. One of the significant areas of research is to elucidate the exact mechanism of action of this compound. Further studies are needed to understand the signaling pathways involved in the inhibition of cancer cell proliferation and induction of cell death. In addition, more studies are needed to determine the potential toxicity of this compound and its safety profile in vivo. Furthermore, the potential use of this compound in combination with other chemotherapeutic agents should be investigated. Finally, the development of novel analogs of this compound with improved pharmacological properties should be explored.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various diseases, particularly in cancer treatment. The synthesis of this compound has been reported in various research articles, and its mechanism of action is not fully understood. This compound has various biochemical and physiological effects, and its potential use in lab experiments has advantages and limitations. Finally, there are several future directions for the research on this compound, including the elucidation of its exact mechanism of action, determination of its potential toxicity, and development of novel analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of {1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol involves the reaction of 2,6-dimethylphenol with 3-bromo-1-chloropropane to obtain 3-(2,6-dimethylphenoxy)propyl bromide. This intermediate is then reacted with 2-aminobenzimidazole to obtain the final product, this compound. The synthesis of this compound has been reported in various research articles, and the purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
Scientific Research Applications
{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol has been studied for its potential therapeutic applications in various diseases. One of the significant areas of research is cancer treatment, where this compound has shown promising results in inhibiting cancer cell proliferation and inducing cell death. In addition, this compound has also been studied for its anti-inflammatory, antioxidant, and antimicrobial activities.
properties
IUPAC Name |
[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-5-8-15(2)19(14)23-12-6-11-21-17-10-4-3-9-16(17)20-18(21)13-22/h3-5,7-10,22H,6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNBZXAPCOAQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)
![2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2745932.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)
![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)



![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2745941.png)


![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)

![(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one](/img/structure/B2745952.png)